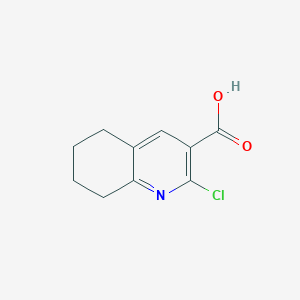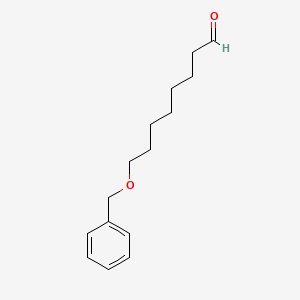
Octanal, 8-(phenylmethoxy)-
Übersicht
Beschreibung
“Octanal, 8-(phenylmethoxy)-” is a chemical compound with the molecular formula C15H22O2 . Octanal itself is an aldehyde with the chemical formula C8H16O . It occurs naturally as a colorless or lightly yellow-tinged liquid with a fruit-like odor .
Synthesis Analysis
Octanal is often synthesized industrially by the hydroformylation of heptene . This process involves the addition of a formyl group (HCO) to heptene under specific conditions . Another synthesis method involves a three-step process from cardanol, following an epoxidation/hydrolysis/oxidative cleavage sequence .Molecular Structure Analysis
The molecular structure of Octanal consists of a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) . The molecular weight of “Octanal, 8-(phenylmethoxy)-” is 234.33 .Chemical Reactions Analysis
As an aldehyde, Octanal is a polar molecule with a carbonyl group (C=O) at one end . This carbonyl group is highly reactive, allowing Octanal to participate in various chemical reactions, particularly oxidation and reduction reactions .Physical And Chemical Properties Analysis
Octanal is a clear, colorless to pale yellow liquid at room temperature . It’s characterized by a pungent, fruity odor, typically reminiscent of citrus peels . It is slightly less dense than water and has a relatively low boiling point, at around 170-171 °C . In terms of solubility, Octanal mixes well with alcohol, ether, and most organic solvents, but it is relatively insoluble in water .Wissenschaftliche Forschungsanwendungen
Organic Aerosol Growth Studies
Research by Jang, Lee, and Kamens (2003) investigated the role of octanal in aerosol growth through acid-catalyzed heterogeneous reactions. They found that octanal significantly contributes to secondary organic aerosol formation, highlighting its relevance in atmospheric chemistry.
Synthesis of Urushiol
A study conducted by Sato (1973) explored the synthesis of Urushiol, a skin irritant found in poison ivy. They used octanal derivatives in the synthesis process, underscoring octanal's importance in organic synthesis and chemical engineering.
Reactivity in Chemical Synthesis
Research by Chlenov, Salamonov, and Tartakovskii (1976) explored the reactivity of certain octanal derivatives in chemical synthesis, providing insight into its versatile applications in creating new chemical compounds.
Botanical Fungicide Research
A study by Tao, Fan, Jia, and Zhang (2014) demonstrated the antifungal activity of octanal against Penicillium digitatum, suggesting its potential use as a botanical fungicide in agriculture.
Corrosion Inhibition in Materials Chemistry
Research on spirocyclopropane derivatives by Chafiq et al. (2020) included octanal-related compounds, indicating their efficacy as corrosion inhibitors, which is significant for materials protection and engineering.
Radiochemical Synthesis
In radiopharmaceuticals, Tang et al. (1979) synthesized octanal labeled with carbon-11, a radioactive isotope, demonstrating its potential in medical imaging and diagnostics.
Phenolic Compound Ozonization in Chemistry
Graham and Tyman's (2002) work on ozonizing phenolic compounds from cashew nutshell liquid, involving octanal derivatives, highlights its role in advanced chemical processing techniques.
Ion-Selective Electrodes in Analytical Chemistry
Shvedene et al. (1995) explored the use of octanal derivatives in ion-selective electrodes, contributing to advancements in analytical chemistry and sensor technology.
Eigenschaften
IUPAC Name |
8-phenylmethoxyoctanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-12H,1-4,8-9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBISFNQLVEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474142 | |
| Record name | Octanal, 8-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106673-33-0 | |
| Record name | Octanal, 8-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




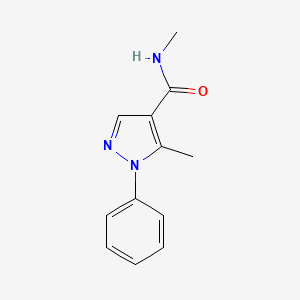
![[(3,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B3059351.png)


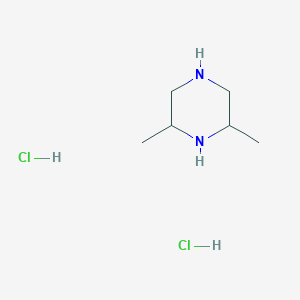
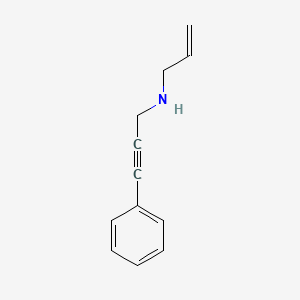
![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)
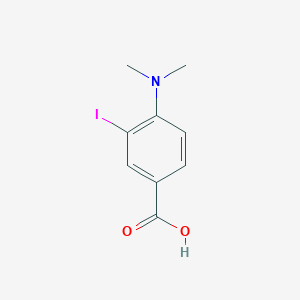
![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)

